molecular formula C18H19N B13717975 3-(9,9-Dimethyl-2-fluorenyl)azetidine

3-(9,9-Dimethyl-2-fluorenyl)azetidine

Cat. No.: B13717975
M. Wt: 249.3 g/mol
InChI Key: YQWXELRCMMBNFU-UHFFFAOYSA-N
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Description

3-(9,9-Dimethyl-2-fluorenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorenyl group substituted with two methyl groups at the 9-position, attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-Dimethyl-2-fluorenyl)azetidine can be achieved through various methods. . This reaction typically proceeds under photochemical conditions, where the imine and alkene react to form the azetidine ring with high regio- and stereoselectivity.

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

3-(9,9-Dimethyl-2-fluorenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups.

Scientific Research Applications

3-(9,9-Dimethyl-2-fluorenyl)azetidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine class, known for its high ring strain and reactivity.

    3-(9-Fluorenyl)azetidine: A similar compound without the dimethyl substitution, which may exhibit different reactivity and stability.

    N-Methylazetidine: Another azetidine derivative with a methyl group on the nitrogen atom, affecting its chemical properties.

Uniqueness

3-(9,9-Dimethyl-2-fluorenyl)azetidine is unique due to the presence of the 9,9-dimethylfluorenyl group, which imparts distinct electronic and steric effects

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

3-(9,9-dimethylfluoren-2-yl)azetidine

InChI

InChI=1S/C18H19N/c1-18(2)16-6-4-3-5-14(16)15-8-7-12(9-17(15)18)13-10-19-11-13/h3-9,13,19H,10-11H2,1-2H3

InChI Key

YQWXELRCMMBNFU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4CNC4)C

Origin of Product

United States

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